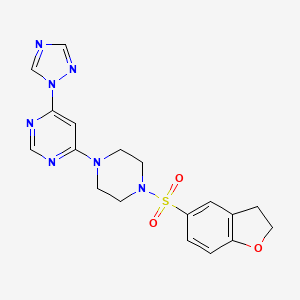
4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex heterocyclic molecule that integrates multiple pharmacophoric elements. Its structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The compound features:
- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Dihydrobenzofuran sulfonamide : Enhances solubility and biological interaction.
- Triazole ring : Known for its role in various biological activities.
The molecular formula is C18H24N6O3S with a molecular weight of 413.46 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer Activity : The triazole and pyrimidine rings are often associated with anticancer properties. Studies have shown that similar compounds can inhibit cancer cell lines effectively.
- Antimicrobial Properties : The presence of the piperazine and sulfonamide groups suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes involved in cancer cell proliferation.
- Interference with Cell Cycle : Similar compounds have been reported to disrupt mitosis by interacting with tubulin, leading to inhibited cell division.
- Selective Binding : Studies indicate that the compound may exhibit selective binding profiles to specific biological targets, enhancing its therapeutic potential.
Case Studies
- PARP Inhibition : Research on related triazole derivatives has demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. These compounds showed low nanomolar IC50 values against PARP isoforms, indicating strong potential as anticancer agents .
- Antimicrobial Screening : A study evaluating the antimicrobial activity of structurally similar sulfonamide-piperazine derivatives found significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the piperazine ring.
- Sulfonation of the dihydrobenzofuran.
- Coupling reactions to introduce the triazole and pyrimidine components.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Eigenschaften
IUPAC Name |
4-[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c26-29(27,15-1-2-16-14(9-15)3-8-28-16)24-6-4-23(5-7-24)17-10-18(21-12-20-17)25-13-19-11-22-25/h1-2,9-13H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCIVMHFEIRILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














